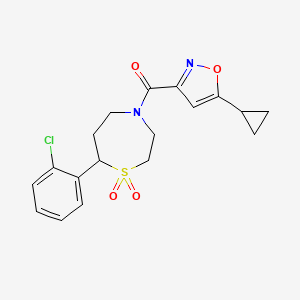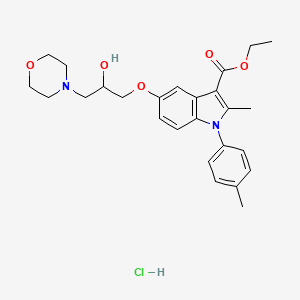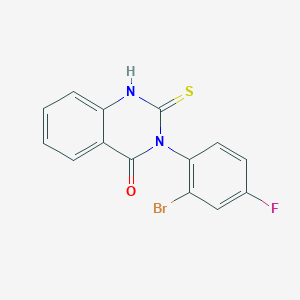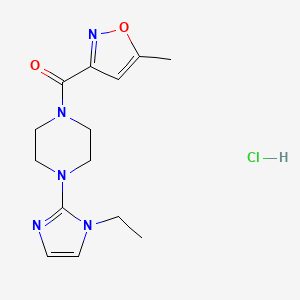![molecular formula C10H18N2 B2837781 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole CAS No. 2230803-19-5](/img/structure/B2837781.png)
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole” is an organic compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C10H18N2 and it has a molecular weight of 166.268.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organometallic Synthesis
In organometallic chemistry, "2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole" derivatives are synthesized for various applications. For example, a study demonstrated the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via palladium-catalyzed oxidative cyclization–methoxycarbonylation of 4-yn-1-ols. This process involves the formation of cycloisomerization–hydromethoxylation leading to 2-methoxy-2-methyltetrahydrofurans (Gabriele et al., 2000).
Electro-Optic Materials
Pyrrole-based donor-acceptor chromophores, including derivatives of "2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole," are being explored for their potential in electro-optic materials. These materials show promising applications in nonlinear optics and electro-optics, especially for the development of intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).
Nanocatalyst Synthesis
A recent study synthesized an ionic complex of V(V) using "2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole" derivatives as precursors for nano-catalyst production. These catalysts are used in the selective oxidation of methanol to methylal or dimethoxymethane (Jamei et al., 2017).
Green Chemistry
"2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole" is also instrumental in green chemistry applications. For instance, 2-Methyltetrahydrofuran, a derivative, is used in solid-phase peptide synthesis under green conditions, aiming to reduce the environmental impact of hazardous chemical solvents traditionally used in peptide synthesis (Jad et al., 2016).
Thermophysical Studies
The compound finds application in the study of thermophysical properties of binary and ternary mixtures, such as those containing lactams and methanol. These studies are crucial in understanding the intermolecular interactions in various solvent systems (Dávila et al., 2009).
Biomedical Research
In biomedical research, derivatives of "2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole" are being investigated for their potential as antimicrobial agents. For instance, the synthesis of novel pyrrole derivatives showed promising antibacterial and antifungal activities, which is attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-methyl-3,7-diazatricyclo[3.3.3.01,5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMZLTZZBMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23CCCC2(C1)CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)




![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)


![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)
![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)